molecular formula C6H14OS B1630588 2-(Isobutylthio)ethanol CAS No. 42779-10-2

2-(Isobutylthio)ethanol

Cat. No. B1630588
CAS RN: 42779-10-2
M. Wt: 134.24 g/mol
InChI Key: PSCYOFJZGIAXOL-UHFFFAOYSA-N
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Description

2-(Isobutylthio)ethanol, also known as 2-Hydroxyethyl Isobutyl Sulfide, is a colorless to light yellow clear liquid . It has a molecular formula of C6H14OS and a molecular weight of 134.24 .


Molecular Structure Analysis

The 2-(Isobutylthio)ethanol molecule contains a total of 21 bond(s). There are 7 non-H bond(s), 4 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 sulfide(s) . It consists of 14 Hydrogen atom(s), 6 Carbon atom(s), 1 Oxygen atom(s), and 1 Sulfur atom(s) .


Physical And Chemical Properties Analysis

2-(Isobutylthio)ethanol has a boiling point of 88 °C/15 mmHg, a specific gravity (20/20) of 0.97, and a refractive index of 1.48 . It is a liquid at 20 degrees Celsius .

Scientific Research Applications

Renewable Fuel Production

Ethanol, including derivatives such as 2-(Isobutylthio)ethanol, has been extensively studied for its potential in renewable energy sources. For instance, ethanol and its blends with diesel have been shown to reduce CO, soot, and SO2 emissions in diesel engines, although they may increase NOx emissions and reduce power output. The addition of ethanol to diesel fuel, without requiring significant engine modifications, presents a pathway toward cleaner combustion and emission reduction in diesel engines (Özer Can, İsmet Çelikten, N. Usta, 2004).

Biofuel Synthesis

Metabolic engineering approaches have enabled the production of higher alcohols, such as isobutanol, from glucose using modified microorganisms. These higher alcohols offer advantages over ethanol due to their higher energy density and lower hygroscopicity, making them more suitable as gasoline substitutes. This approach leverages the host organism's amino acid biosynthetic pathway, diverting 2-keto acid intermediates for alcohol synthesis (S. Atsumi, T. Hanai, J. Liao, 2008).

Catalytic Synthesis and Utilization

Advancements in catalysis have improved the synthesis of higher alcohols from synthesis gas derived from coal or natural gas. Research into dual catalyst bed reactors and slurry phase reaction systems aims to increase the productivity of isobutanol and other higher alcohols, highlighting the role of catalysis in achieving economically viable biofuel production (R. Herman, 2000).

Chemical Kinetic Combustion Model

Understanding the combustion chemistry of alcohols is crucial for their application as biofuels. A comprehensive chemical kinetic model for butanol isomers, including insights into their unique oxidation features and combustion properties, provides valuable information for designing engines that can efficiently utilize these biofuels (S. M. Sarathy et al., 2012).

Syngas-Based Higher Alcohols Synthesis

The direct synthesis of higher alcohols from syngas (CO + H2) presents a versatile and environmentally friendly alternative to traditional methods. Despite challenges in achieving industrial-scale efficiency, recent research efforts have made significant progress, highlighting the potential of syngas as a feedstock for producing valuable chemical commodities and fuels (H. T. Luk et al., 2017).

Safety And Hazards

2-(Isobutylthio)ethanol does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 . In case of inhalation, skin contact, eye contact, or ingestion, medical advice or attention should be sought . It’s important to wear suitable protective equipment and avoid generating vapour or mist .

properties

IUPAC Name

2-(2-methylpropylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCYOFJZGIAXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutylthio)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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